molecular formula C6H13NO B1361595 N,N,2-Trimethylpropionamide CAS No. 21678-37-5

N,N,2-Trimethylpropionamide

Cat. No. B1361595
CAS RN: 21678-37-5
M. Wt: 115.17 g/mol
InChI Key: GXMIHVHJTLPVKL-UHFFFAOYSA-N
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Description

N,N,2-Trimethylpropionamide, also known as N,N-Dimethylisobutyramide, is a chemical compound with the molecular formula C6H13NO . It is a clear, colorless to slightly yellow liquid .


Molecular Structure Analysis

The molecular structure of N,N,2-Trimethylpropionamide consists of a propionamide backbone with two methyl groups attached to the nitrogen atom and one methyl group attached to the second carbon atom .


Physical And Chemical Properties Analysis

N,N,2-Trimethylpropionamide has a molecular weight of 115.17 . It has a boiling point of 175-176 °C at 744 mm Hg and a density of 0.892 g/mL at 25 °C . The refractive index is 1.439 at 20°C . It is soluble in water .

Scientific Research Applications

Synthesis of Aib-Oligopeptides

N,N,2-Trimethylpropionamide has been used in the synthesis of Aib-oligopeptides. This method involves reacting 3-(Dimethylamino)-2,2-dimethyl-2H-azirine with carboxylic acids to yield 2-acylamino-N,N,2-trimethylpropionamides, which are useful in peptide chain extension (Obrecht & Heimgartner, 1987).

Anticonvulsant Agents Synthesis

Research indicates that compounds related to N,N,2-Trimethylpropionamide, such as N-Benzyl-2-acetamidopropionamide derivatives, are effective in the treatment of central nervous system disorders, including epilepsy. These compounds have been utilized as intermediates in synthesizing specific anticonvulsant agents (Habernickel, 2003).

Gas Chromatography–Mass Spectrometry Applications

In scientific research, Trimethylsilylation of imino derivatives of alanine, including compounds like 2,2′-iminodipropionamide, has been studied. N,N,2-Trimethylpropionamide plays a role in these studies, particularly in the identification of reaction products using gas chromatography–mass spectrometry (Kawashiro, Morimoto, & Yoshida, 1985).

Identification of Lacosamide Receptors

N,N,2-Trimethylpropionamide derivatives, particularly (R)-N-benzyl 2-acetamido-3-methoxypropionamide, have been used in the discovery of proteins interacting with lacosamide, an anticonvulsant drug. This research assists in understanding the drug's function and toxicity (Park et al., 2009).

Resistance Study in Antibacterial Agents

Studies on the resistance to trimethoprim and sulfonamides involve understanding the resistance genes and mechanisms in bacterial pathogens. N,N,2-Trimethylpropionamide derivatives play a role in these studies, providing insights into the molecular background of resistance mechanisms (Sköld, 2001).

Synthesis of Amphiphilic Block Copolymers

The compound has been utilized in the synthesis of amphiphilic block copolymers through atom transfer radical polymerization. This involves the polymerization of n-butyl acrylate and 2-trimethylsilyloxyethyl acrylate, where N,N,2-Trimethylpropionamidederivatives play a crucial role in controlling the polymerization process and the properties of the resulting copolymers (Muhlebach, Gaynor, & Matyjaszewski, 1998).

Anticonvulsant Activity Studies

Further research into N-Benzyl-2-acetamidopropionamide derivatives has shown significant anticonvulsant activities, highlighting the potential therapeutic uses of N,N,2-Trimethylpropionamide-related compounds in treating epilepsy and related disorders (Choi, Stables, & Kohn, 1996).

Ultraviolet-Spectrophotometric Determination

In the field of analytical chemistry, techniques involving ultraviolet-spectrophotometry, such as the determination of sulfonamides and trimethoprim, often utilize derivatives of N,N,2-Trimethylpropionamide. This aids in the development of rapid, cost-effective methods for drug analysis (Ni, Qi, & Kokot, 2006).

Facile Synthesis Method Development

Research has been conducted on the development of facile methods for the synthesis of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids, involving reactions with N,N,2-trimethylpropionamide. This method is significant for the efficient production of structurally complex molecules (Chen et al., 2001).

Safety And Hazards

N,N,2-Trimethylpropionamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMIHVHJTLPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287892
Record name N,N,2-Trimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-Trimethylpropionamide

CAS RN

21678-37-5
Record name Dimethylisobutyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21678-37-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53151
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Record name 21678-37-5
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Record name N,N,2-Trimethylpropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N,N,2-trimethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
BC Chen, K Ngu, P Guo, W Liu, JE Sundeen… - Tetrahedron …, 2001 - Elsevier
A new facile method for the preparation of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids was developed. The new method involved [2+2]-cycloaddition of styrenes with N,N,2…
Number of citations: 10 www.sciencedirect.com
SM Neugebauer Crawford, AN Taha… - The Journal of …, 1997 - ACS Publications
Temperature-dependent gas-phase 1 H NMR spectra of seven thiocarbonyl-substituted N,N-dimethylthioamides (YCSN(CH 3 ) 2 ) obtained at 300 MHz are consistent with the following …
Number of citations: 33 pubs.acs.org
L Shao, PD Badger, SJ Geib, NJ Cooper - Organometallics, 2004 - ACS Publications
The major product from the reaction of the enoliminium ester [Me 2 CHC(OSO 2 CF 3 ) NMe 2 ] + (5 + ) with [Mn(η 4 -C 6 H 6 )(CO) 3 ] - (2 - ) is [Mn(CO) 3 {η 5 -C 6 H 6 C( i Pr) NMe 2 }] + …
Number of citations: 8 pubs.acs.org
S Caron, E Vazquez, JM Wojcik - Journal of the American …, 2000 - ACS Publications
Nucleophilic aromatic substitution (SNAr) of aryl halides has been used extensively for the elaboration of complex molecules from simple starting materials. 1, 2 Fluoride ion has …
Number of citations: 89 pubs.acs.org
W Gati, F Munyemana, A Colens, A Srour, M Dufour… - Tetrahedron, 2020 - Elsevier
N,N-Dimethyl- and N,N-diisopropyl-1-halo-2-methyl-l-propenylamines are readily available reagents for the mild deoxyhalogenation of alcohols and hydroxyacids. In this study we …
Number of citations: 3 www.sciencedirect.com
MA Jacobson, PG Williard - The Journal of Organic Chemistry, 2002 - ACS Publications
N-(Trialkylsilyl)allylamines can be deprotonated at the cis-vinylic position to yield 3,N-dilithio-N-(trialkylsilyl)allylamines under mild conditions. N-(Trialkylsilyl)allylamines with terminal …
Number of citations: 23 pubs.acs.org
Y Katsumoto, A Tsuchiizu, XP Qiu, FM Winnik - Macromolecules, 2012 - ACS Publications
Aqueous solutions of amphiphilic polymers often undergo a heat-induced phase separation, which is known as the lower critical solution temperature (LCST) phase transition. In the …
Number of citations: 101 pubs.acs.org
JG Bendall, AN Payne, TEO Screen… - Chemical …, 1997 - pubs.rsc.org
A convenient preparation of α-halo enamines using oxalyl halides is described together with applications of these reagents in the halogenation of β-hydroxy cyclic ethers and lactones. …
Number of citations: 10 pubs.rsc.org
L Ghosez, I George-Koch, L Patiny, M Houtekie, P Bovy… - Tetrahedron, 1998 - Elsevier
Disubstituted-α-chloroenamines are useful synthetic intermediates which had earlier been prepared by the reaction of tertiary amides with phosgene. The toxicity of the latter led us to …
Number of citations: 55 www.sciencedirect.com
M Gyoten, H Nagaya, S Fukuda, Y Ashida… - Chemical and …, 2003 - jstage.jst.go.jp
A series of [1, 2, 4] triazolo [1, 5-b] pyridazines (5) and imidazo [1, 2-b] pyridazines (6) having cyclic amines was synthesized and evaluated for antihistaminic activity and inhibitory effect …
Number of citations: 36 www.jstage.jst.go.jp

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